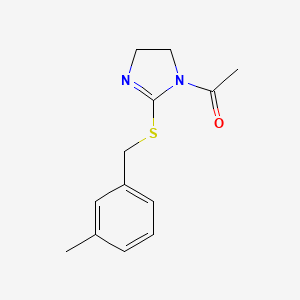![molecular formula C8H9F2N3S2 B3003225 3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea CAS No. 721910-08-3](/img/structure/B3003225.png)
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea derivatives are a class of compounds that have garnered attention due to their potential applications in various fields, including medicinal chemistry and as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy. The specific compound "3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea" is not directly mentioned in the provided papers, but the general class of thiourea derivatives is well represented. These compounds are characterized by the presence of a thiourea moiety, which is a functional group containing nitrogen, sulfur, and hydrogen atoms. The thiourea derivatives discussed in the papers are synthesized through reactions involving isothiocyanates and amines or amides, indicating a versatile chemistry that could be applicable to the synthesis of the compound .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For example, one study describes the synthesis of a thiourea derivative by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate . Another paper details the formation of a thiourea compound by reacting 4-methylbenzoyl chloride with potassium thiocyanate to form an isothiocyanate in situ, which is then treated with sulfanilamide . Similarly, a range of 1-aroyl-3-(4-aminosulfonylphenyl)thiourea derivatives were synthesized by reacting sulfanilamide with various substituted aroyl isothiocyanates . These methods suggest that the synthesis of "3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea" could potentially be achieved by a similar approach, using the appropriate difluoromethyl-substituted isothiocyanate and amine precursors.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed using spectroscopic techniques and, in some cases, by single-crystal X-ray diffraction. For instance, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined to crystallize in the monoclinic space group with specific unit cell dimensions . This level of structural detail provides insight into the molecular geometry and potential interaction sites for further chemical reactions or binding interactions with other molecules.
Chemical Reactions Analysis
Thiourea derivatives can participate in a variety of chemical reactions due to their functional groups. The papers provided do not detail specific reactions for "3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea," but they do discuss the use of thiourea derivatives as CSAs for the enantiodiscrimination of amino acid derivatives . This indicates that thiourea compounds can form complexes with other molecules, which could be a significant aspect of their reactivity. The base additives mentioned in the studies, such as DABCO and DMAP, are used to facilitate the solubilization and interaction of the thiourea derivatives with substrates, suggesting that the compound may also require such conditions for optimal reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be inferred from their molecular structures and the nature of their substituents. The papers describe the solubility enhancement of amino acid derivatives in the presence of thiourea CSAs and base additives . Additionally, the crystallographic data provide information on the solid-state properties of these compounds, such as their crystalline form and stability . These properties are crucial for understanding the behavior of thiourea derivatives in different environments and can guide the development of new compounds with desired characteristics.
Applications De Recherche Scientifique
Organocatalysis
3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea and related thioureas are frequently utilized in organocatalysis. They are typically structured with 3,5-bis(trifluoromethyl) phenyl moieties to enhance their catalytic activity. However, researchers have explored replacing these motifs with tailorable functional groups, such as ester or sulfone aryls, using elemental sulfur in a multicomponent reaction (MCR) strategy. This approach has been effective for synthesizing various thioureas with different aryl, benzylic, or aliphatic moieties and testing their hydrogen bonding strength and catalytic activity in reactions like the Ugi four‐component reaction ((Nickisch et al., 2020)).
Synthesis of Heteroatomic Compounds
Thiourea derivatives have shown promise in the synthesis of new sulfur- and nitrogen-containing compounds with significant biological activity. For instance, 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, derived from phenylthiourea, has been identified for its antioxidant effects and potential in drug development due to its significant effect on biological membranes and membrane potential of mitochondria (Farzaliyev et al., 2020).
Chemical Reaction Studies
Studies involving the reactions of thiourea derivatives have led to the formation of novel compounds like thiazolo-S-triazines and the discovery of various reaction pathways. These findings contribute to a deeper understanding of chemical reactions involving thioureas and their derivatives, expanding the potential applications of these compounds in various chemical processes and product syntheses (Klayman & Milne, 1969).
Crystal Structure Analysis
The synthesis and analysis of thiourea derivatives have also involved the study of their crystal structures. Such research is crucial in understanding the molecular geometry and potential interactions of these compounds, which can be vital for their application in catalysis, drug design, and material science (Saeed et al., 2010).
Propriétés
IUPAC Name |
1-amino-3-[4-(difluoromethylsulfanyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3S2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSXLNWZPRQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)
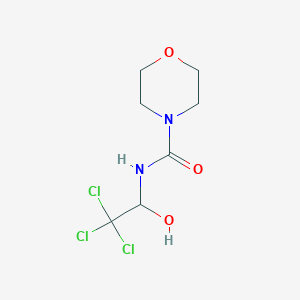
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)
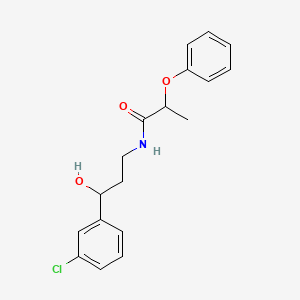
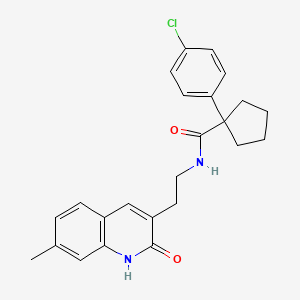
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)
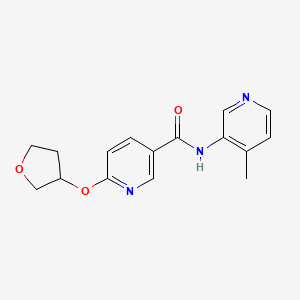
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)
![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3003158.png)
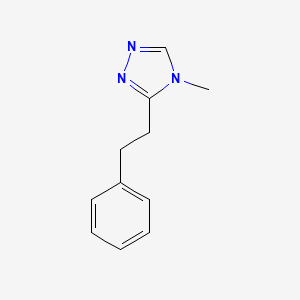
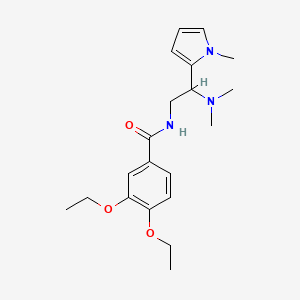
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)
